8-Methyl-5-oxa-2,9-diazaspiro[3.5]nonane
Description
8-Methyl-5-oxa-2,9-diazaspiro[3.5]nonane is a spirocyclic compound featuring a unique heterocyclic framework with oxygen (oxa) and nitrogen (diaza) atoms at positions 5 and 2/9, respectively, along with a methyl substituent at position 6. Spirocyclic systems, such as this, are prized for their conformational rigidity, which can enhance binding specificity and metabolic stability .
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
8-methyl-5-oxa-2,9-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C7H14N2O/c1-6-2-3-10-7(9-6)4-8-5-7/h6,8-9H,2-5H2,1H3 |
InChI Key |
UYUFGEQNKNIKJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC2(N1)CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-5-oxa-2,9-diazaspiro[3.5]nonane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both nitrogen and oxygen atoms. The reaction conditions often include the use of a base to facilitate the cyclization process and a solvent to dissolve the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-5-oxa-2,9-diazaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of a functional group with the nucleophile .
Scientific Research Applications
8-Methyl-5-oxa-2,9-diazaspiro[3.5]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 8-Methyl-5-oxa-2,9-diazaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogues and their properties:
Physicochemical Properties
- Solubility and Stability: 8-Oxa-5-azaspiro[3.5]nonane oxalate exhibits enhanced solubility due to its ionic form, whereas 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane has a measured solubility of 7.04 mg/mL in DMSO .
- Synthetic Accessibility: 2,7-Diazaspiro[3.5]nonane derivatives are synthesized via Buchwald–Hartwig amination and alkylation, while this compound requires specialized routes involving trifluoroacetic acid deprotection .
Research Findings and Implications
- Sigma Receptor Ligands: The 2,7-diazaspiro[3.5]nonane core (e.g., 5b) achieves antiallodynic effects at 20 mg/kg in vivo, comparable to prototypical S1R antagonists like BD-1063 . Structural modifications in this compound could further optimize subtype selectivity. Compound 4b (2,7-diazaspiro[3.5]nonane derivative) exhibits an unusual S1R agonistic profile, underscoring the impact of minor structural changes on functional outcomes .
- Antimicrobial Potential: While spirocyclic diaza/oxa compounds are less explored for antimicrobial use, their rigid frameworks may inhibit bacterial enzymes or disrupt membrane integrity, analogous to bicyclic diaza-dioxo derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
